2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
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Overview
Description
2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a complex chemical compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves multi-step organic synthesis processes. The process starts with the preparation of the core triazolopyridazine structure, followed by the introduction of the phenyl group. The difluoro substituents are added to the benzamide moiety, and the final step involves coupling the two fragments under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing each step of the synthesis. This includes using catalysts to improve reaction yield, controlling temperature and pressure conditions, and utilizing continuous flow chemistry techniques to enhance efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the phenyl and triazolopyridazine moieties, forming various oxidized derivatives.
Reduction: Reduction of the triazolopyridazine ring can yield reduced analogs with altered biological activity.
Substitution: Fluorine atoms in the difluoro benzamide part can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution with reagents like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Major Products Formed: The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different physical and chemical properties and potentially novel biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, possibly acting as an inhibitor or activator of certain enzymes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide exerts its effects is through its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and triazolopyridazine-containing molecules. What sets 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide apart is its unique combination of the triazolopyridazine ring with the difluoro benzamide moiety, which may confer unique biological and chemical properties not observed in other compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-14-7-4-8-15(22)18(14)20(28)23-11-12-29-17-10-9-16-24-25-19(27(16)26-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUNFSLFHPTPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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